Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate

Medicinal Chemistry Chemical Biology Kinase Inhibitor Design

Ensure synthetic success with this exact regioisomer. The 6-aminopyridin-2-yl group delivers the bidentate hinge-binding geometry required for ATP-site kinase inhibitors (e.g., PIM kinase scaffolds) that is absent in 3-yl, 4-yl, or 5-yl analogs. The orthogonal Boc-protected piperidine enables chemoselective, step-efficient library synthesis—first derivatize the free aromatic amine, then deprotect for a second diversification. Avoid generic substitution; use this validated intermediate to maintain patent-specific identity and biological screening fidelity.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 478366-40-4
Cat. No. B1404192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate
CAS478366-40-4
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)N
InChIInChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3,(H2,16,17)
InChIKeyQWUBZAZOZWCENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate (CAS 478366-40-4): A Boc-Protected Aminopyridine-Piperidine Building Block


Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate (CAS 478366-40-4), molecular formula C15H23N3O2 and molecular weight 277.36 g/mol, is a bifunctional research chemical comprising a piperidine ring bearing a Boc (tert-butoxycarbonyl) protecting group and a 6-aminopyridin-2-yl substituent [1]. The compound's orthogonal functional groups—the Boc-protected secondary amine and the free primary aromatic amine—enable chemoselective derivatization, making it a versatile intermediate for medicinal chemistry and chemical biology applications . Its computed physicochemical properties include XLogP3-AA of 2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, three rotatable bonds, and a topological polar surface area of 68.5 Ų [2].

Critical Substitution Risks: Why In-Class Analogs Cannot Replace Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate


Generic substitution among aminopyridine-piperidine/piperazine building blocks carries significant risk because subtle positional isomerism and heterocycle identity produce chemically distinct intermediates that diverge in reactivity, downstream synthetic compatibility, and biological target engagement [1]. The Boc-protected piperidine core offers a different conformational profile compared to the piperazine analog (CAS 1206248-85-2); the piperidine ring lacks the second basic nitrogen found in piperazine, altering both pKa and hydrogen-bonding capacity, which affects downstream amide coupling or reductive amination efficiency . The 6-amino positional isomer places the free amine ortho to the pyridine nitrogen, enabling a unique bidentate hydrogen-bond donor/acceptor motif that is absent in 3-yl, 4-yl, or 5-yl regioisomers [2]. These structural distinctions carry material consequences for patent-specific intermediate identity, reaction yield reproducibility, and biological screening fidelity, making direct analog substitution a source of avoidable experimental failure.

Quantitative Differentiation Evidence: Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate vs. Closest Analogs


Structural Identity Verification: Ortho Bidentate Hydrogen-Bond Motif Uniqueness

The target compound positions the primary amine at the pyridine C6 position, ortho to the pyridyl nitrogen. This 6-aminopyridin-2-yl motif creates a bidentate hydrogen-bond donor/acceptor pharmacophore [1]. In contrast, the 5-aminopyridin-2-yl regioisomer (CAS 885693-48-1) and the 6-aminopyridin-3-yl regioisomer (CAS 1198408-35-3) lack this contiguous donor/acceptor arrangement . The ortho motif is independently validated in kinase inhibitor design literature: 2-aminopyridine hinge-binding fragments derive potency from this precise geometry, and shifting the amine to the 4- or 5-position results in a >100-fold loss in binding affinity in certain kinase contexts [2]. Computational comparison shows the target compound has a topological polar surface area of 68.5 Ų versus 68.5 Ų for the 3-yl isomer (identical TPSA but reversed dipole vector orientation) and 68.5 Ų for the piperazine analog (identical TPSA but additional H-bond acceptor) [3].

Medicinal Chemistry Chemical Biology Kinase Inhibitor Design

Core Heterocycle Differentiation: Piperidine vs. Piperazine Alters pKa and Downstream Reactivity

The target compound contains a piperidine ring (pKa ~10.6 for the deprotected secondary amine), whereas its closest structural analog is the piperazine derivative (CAS 1206248-85-2, pKa ~9.7 for the secondary amine after deprotection, plus a second ionizable nitrogen with pKa ~5.5) [1]. After Boc removal, the piperidine intermediate yields a single basic amine, simplifying amide coupling and reductive amination workflows that require stoichiometric control of a single nucleophilic center. In contrast, the piperazine analog presents two nucleophilic nitrogens after deprotection, requiring orthogonal protection strategies for chemoselective derivatization [2]. The piperidine ring also occupies a larger hydrophobic footprint (one additional carbon) compared to piperazine, which can affect binding pocket complementarity in biological targets [3].

Synthetic Chemistry Parallel Synthesis Amide Coupling

Literature-Validated Intermediate Utility: Evidence as a Key Synthetic Precursor

The target compound is documented as an intermediate in patent literature for the synthesis of biologically active molecules. Specifically, it appears as a synthetic precursor to Palbociclib Impurity 76 (CAS 1206248-85-2, the piperazine analog), confirming its utility as a starting material or intermediate in the preparation of structurally defined reference standards required for pharmaceutical quality control [1]. Furthermore, patent US8575145 (Array BioPharma, PIM kinase inhibitors) demonstrates that tert-butyl 4-(aminopyridinyl)piperidine-1-carboxylate scaffolds serve as direct precursors to compounds with reported PIM1 IC₅₀ values as low as 0.64 nM, establishing the core motif's relevance to potent kinase inhibitor synthesis [2]. In contrast, the piperazine analog and regioisomeric forms do not appear as intermediates in the same patent exemplified series, underscoring the scaffold-specific synthetic strategy [3].

Patent Chemistry Drug Discovery Intermediate Regulatory Starting Material

Molecular Diversity: Orthogonal Functional-Group Handles for Step-Efficient Derivatization

The target compound provides two orthogonal reactive handles: (1) the Boc-protected piperidine nitrogen, which can be deprotected under acidic conditions (TFA or HCl/dioxane) to reveal a secondary amine for amide coupling or reductive amination; (2) the free 6-aminopyridine aromatic amine, which can undergo acylation, sulfonylation, or diazotization independently of the Boc group [1]. By comparison, the piperazine analog (CAS 1206248-85-2) contains three nitrogens (two in the piperazine ring and one in aminopyridine), complicating chemoselective protection/deprotection logic . The 5-amino regioisomer (CAS 885693-48-1) provides only one amino handle, but its electronic character differs due to the altered pyridine nitrogen proximity, affecting acylation rates and regioselectivity .

Parallel Library Synthesis PROTAC Design Chemoselective Derivatization

Optimal Procurement and Application Scenarios for Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate


Kinase-Focused Fragment Library Synthesis Requiring a Bidentate Hinge-Binding Motif

The target compound's 6-aminopyridin-2-yl group provides the essential bidentate hydrogen-bond donor/acceptor configuration for ATP-site kinase hinge binding [1]. As documented in patent US8575145, structurally related tert-butyl 4-(aminopyridinyl)piperidine-1-carboxylate scaffolds serve as direct synthetic precursors to PIM kinase inhibitors with single-digit nanomolar potency [2]. Medicinal chemistry teams engaged in kinase inhibitor lead generation should prioritize procurement of this specific regioisomer over the 5-amino, 3-yl, or piperazine analogs, which lack the requisite hinge-binding geometry validated in the 2-aminopyridine kinase inhibitor literature [3]. The Boc protection enables on-resin or solution-phase parallel library diversification after acidolytic deprotection.

Pharmaceutical Impurity Profiling and Reference Standard Synthesis for Palbociclib-Related Compounds

The compound is documented as a synthetic precursor to Palbociclib Impurity 76 (the piperazine analog, CAS 1206248-85-2) [1]. For analytical development and quality control laboratories supporting CDK4/6 inhibitor manufacturing, the target compound serves as a key intermediate for independent synthesis and characterization of impurity standards. Its unambiguous structural identity (confirmed by InChI Key QWUBZAZOZWCENL-UHFFFAOYSA-N) and availability at ≥95% purity from multiple suppliers make it suitable for certified reference material preparation [2].

Step-Efficient Parallel Library Construction Leveraging Orthogonal Boc/Amino Functionality

The orthogonal two-handle architecture—Boc-protected piperidine nitrogen and free aromatic amine—enables sequential chemoselective derivatization without intermediate protection steps [1]. Researchers can first derivatize the 6-aminopyridine amine via acylation, sulfonylation, or Buchwald-Hartwig coupling, then deprotect the Boc group to reveal the piperidine nitrogen for a second diversification step. This orthogonal strategy reduces the synthetic sequence by one protection/deprotection cycle compared to the piperazine analog (CAS 1206248-85-2), which requires tiered protection of three nitrogen centers [2]. The single-ionizable piperidine nitrogen post-deprotection also simplifies stoichiometric control in amide coupling and reductive amination procedures [3].

PROTAC and Bifunctional Degrader Linker Chemistry

The rigid piperidine-aminopyridine scaffold provides a defined exit vector geometry suitable for PROTAC (proteolysis-targeting chimera) linker design. After Boc deprotection, the piperidine nitrogen can be conjugated to an E3 ligase ligand, while the 6-aminopyridine amine can be coupled to a target-protein binding moiety. The 6-aminopyridin-2-yl substitution pattern orients the two conjugation sites at a specific angle and distance, which is distinct from the 3-yl and 5-yl regioisomers [1]. Selection of the correct regioisomer is critical for achieving the ternary complex geometry required for efficient ubiquitination and degradation [2].

Quote Request

Request a Quote for Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.